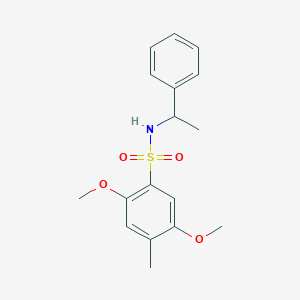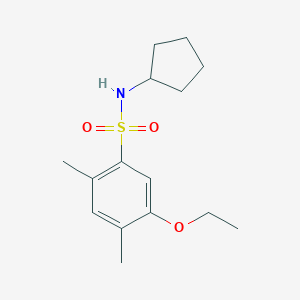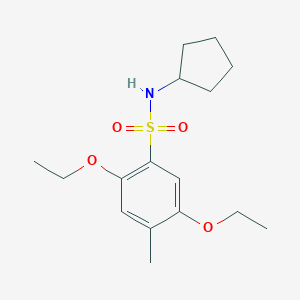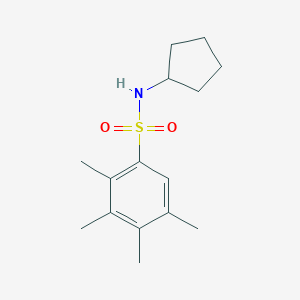
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves its binding to the NMDA receptor, which is a type of glutamate receptor. It acts as a non-competitive antagonist, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a reduction of the activity of the receptor, which can have various effects on neuronal signaling and synaptic plasticity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide depend on the specific receptor or system that it interacts with. Some of the effects that have been observed include a reduction in excitotoxicity, an increase in neuroprotection, and a decrease in motor activity. It has also been shown to have anti-inflammatory properties and to modulate the release of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide in lab experiments is its high affinity and selectivity for the NMDA receptor. This allows for more precise modulation of neuronal activity and signaling. However, one limitation is that it can be difficult to obtain the compound in large quantities and at a high purity level. Additionally, its effects can be dose-dependent and may vary depending on the specific experimental conditions.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide. One area of research is the development of more potent and selective compounds that can be used as therapeutic agents for neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems and receptors. Additionally, there is a need for more studies on the safety and toxicity of the compound, particularly in vivo. Finally, the development of new methods for the synthesis and purification of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide could help to facilitate its use in further research.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves the reaction of cyclopentylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is obtained as a white crystalline solid with a high purity yield.
Applications De Recherche Scientifique
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide has been studied for its potential pharmacological applications, particularly as a modulator of neurotransmitter receptors. It has been shown to have high affinity and selectivity for the NMDA receptor, which is involved in learning and memory processes. It has also been studied for its potential use in the treatment of Parkinson's disease, epilepsy, and other neurological disorders.
Propriétés
Nom du produit |
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H23NO2S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-10-9-15(13(4)12(3)11(10)2)19(17,18)16-14-7-5-6-8-14/h9,14,16H,5-8H2,1-4H3 |
Clé InChI |
WJOSITJDNPOOKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2 |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



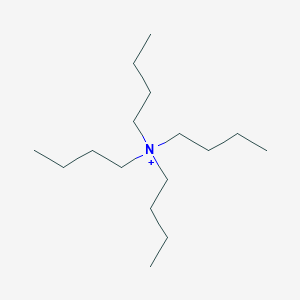
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
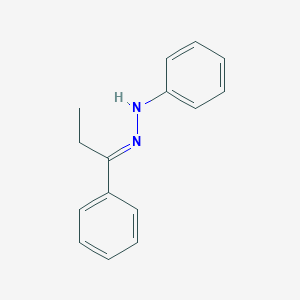
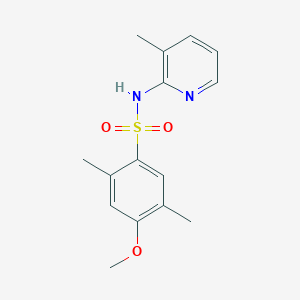
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
